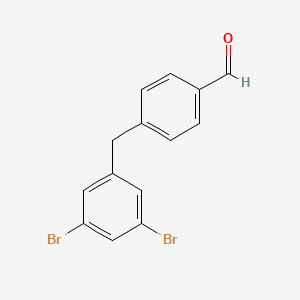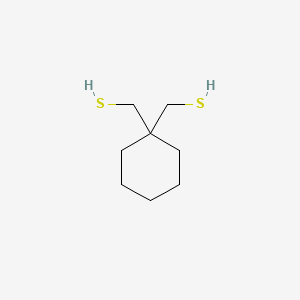
(Cyclohexane-1,1-diyl)dimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohexane-1,1-diyl)dimethanethiol is an organic compound with the molecular formula C8H16S2. It is a derivative of cyclohexane, where two methanethiol groups are attached to the 1,1-positions of the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexane-1,1-diyl)dimethanethiol typically involves the reaction of cyclohexane-1,1-diyldimethanol with thiolating agents. One common method is the reaction of cyclohexane-1,1-diyldimethanol with thionyl chloride to form the corresponding dichloride, which is then treated with sodium hydrosulfide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexane-1,1-diyl)dimethanethiol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexane-1,1-diyldimethanol.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(Cyclohexane-1,1-diyl)dimethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Cyclohexane-1,1-diyl)dimethanethiol involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds or other covalent modifications, affecting the function of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,1-diyldimethanol: The alcohol counterpart of (Cyclohexane-1,1-diyl)dimethanethiol.
Cyclohexane-1,1-diyldimethylamine: An amine derivative with similar structural features.
Cyclohexane-1,1-diyldimethyl ether: An ether derivative with similar structural features.
Uniqueness
This compound is unique due to its thiol groups, which impart distinct reactivity compared to its alcohol, amine, and ether counterparts. This makes it particularly useful in applications requiring thiol-specific chemistry.
Propiedades
Número CAS |
56472-19-6 |
|---|---|
Fórmula molecular |
C8H16S2 |
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
[1-(sulfanylmethyl)cyclohexyl]methanethiol |
InChI |
InChI=1S/C8H16S2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2 |
Clave InChI |
HRSPMOZFFLQNSB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


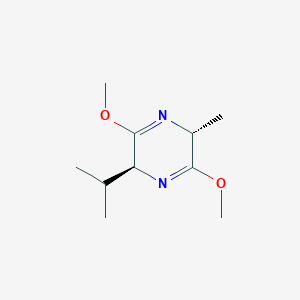
![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
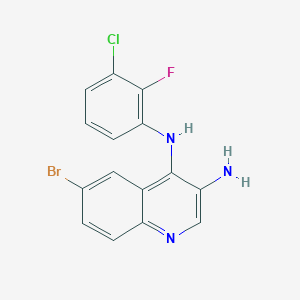
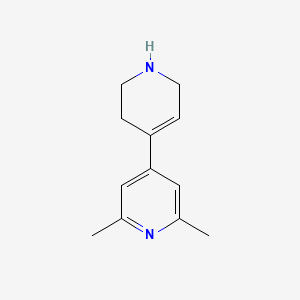
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)
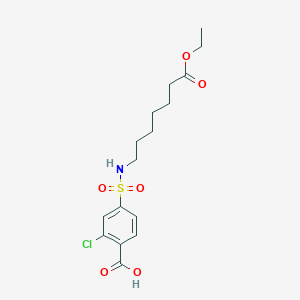

![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)
![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
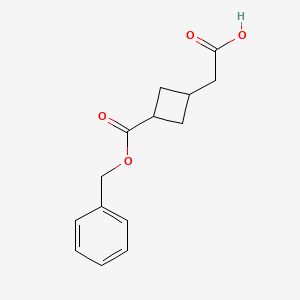
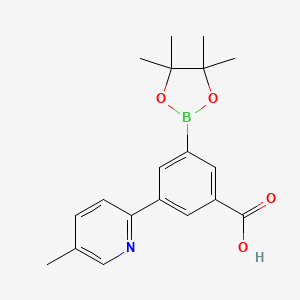
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
